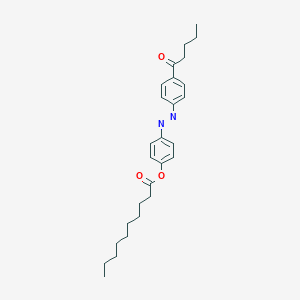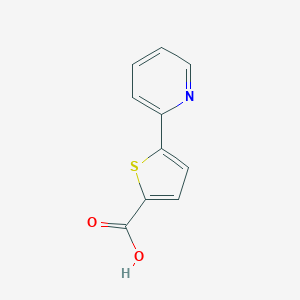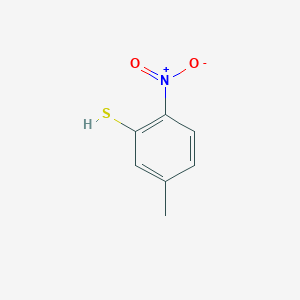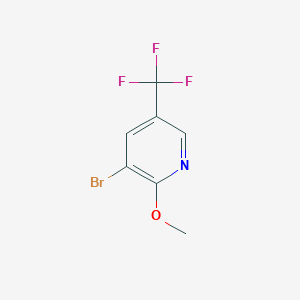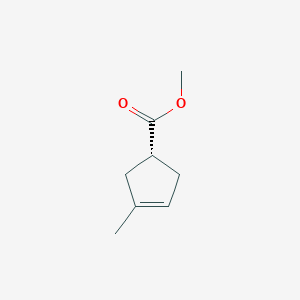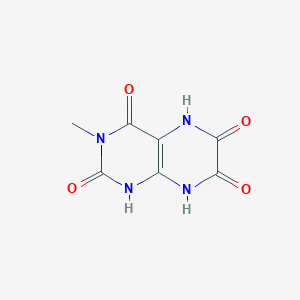
2,4,6-Triphenyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triphenyl-1,3-dioxane is a chemical compound that has been extensively studied in the field of organic chemistry. It is a cyclic compound that contains three phenyl groups attached to a central dioxane ring. This compound has been of great interest to researchers due to its unique structure and potential applications in various fields.
作用機序
The mechanism of action of 2,4,6-Triphenyl-1,3-dioxane is not fully understood. However, it is believed to interact with biological molecules such as proteins and enzymes, leading to changes in their structure and function. This interaction may be due to the presence of the phenyl groups, which are known to interact with hydrophobic regions of biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases. In vivo studies have shown that it can reduce inflammation and improve cognitive function in animal models.
実験室実験の利点と制限
The advantages of using 2,4,6-Triphenyl-1,3-dioxane in lab experiments include its ease of synthesis, its stability, and its potential applications in various fields. However, its limitations include its low solubility in water, which may limit its use in certain experiments. Additionally, its potential toxicity and lack of specificity may limit its use in biological studies.
将来の方向性
There are several future directions for research on 2,4,6-Triphenyl-1,3-dioxane. One direction is the development of more specific and potent derivatives for use in biological studies. Another direction is the investigation of its potential use as a photosensitizer for photodynamic therapy. Additionally, its potential applications in the field of materials science, such as in the development of organic electronics, could also be explored.
合成法
The synthesis of 2,4,6-Triphenyl-1,3-dioxane can be achieved through several methods. One of the most common methods involves the reaction of benzaldehyde with acetone in the presence of an acid catalyst. The resulting product is then treated with a reducing agent to yield the final product. Other methods include the reaction of benzaldehyde with cyclohexanone or the reaction of benzaldehyde with 2,3-dimethylbutane-2,3-diol.
科学的研究の応用
2,4,6-Triphenyl-1,3-dioxane has been extensively studied for its potential applications in various fields. In organic chemistry, it has been used as a building block for the synthesis of more complex compounds. It has also been used as a fluorescent probe for the detection of metal ions in solution. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
特性
CAS番号 |
117525-88-9 |
|---|---|
分子式 |
C22H20O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
2,4,6-triphenyl-1,3-dioxane |
InChI |
InChI=1S/C22H20O2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-15,20-22H,16H2 |
InChIキー |
JISOWUQFKXKMNL-UHFFFAOYSA-N |
SMILES |
C1C(OC(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1C(OC(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
2,4,6-triphenyl-1,3-dioxane 2,4,6-triphenyldioxane-1,3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)
